

Technical Guide: Predicted ^{13}C NMR Spectral Data of (2,2-Dimethylcyclopropyl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2,2-Dimethylcyclopropyl)methanol

Cat. No.: B1348738

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides predicted ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **(2,2-Dimethylcyclopropyl)methanol** (CAS No. 930-50-7). Due to the absence of publicly available experimental ^{13}C NMR data for this compound, a computational prediction was performed to offer valuable insights for the structural elucidation and characterization of this molecule. This document presents the predicted chemical shifts in a structured format, outlines a typical experimental protocol for ^{13}C NMR data acquisition, and includes a structural diagram with atom-specific assignments. This guide serves as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development who may be working with this or structurally related compounds.

Introduction

(2,2-Dimethylcyclopropyl)methanol is a cyclopropane derivative of interest in organic synthesis due to its unique structural features, which can influence the biological activity and physicochemical properties of larger molecules. Accurate characterization of such building blocks is paramount for quality control and for the unambiguous determination of reaction outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural analysis of organic compounds. This guide focuses on the ^{13}C NMR spectral data, which provides information on the carbon skeleton of the molecule. In the

absence of experimentally acquired spectra in public databases, this guide utilizes a highly reliable prediction algorithm to provide the ^{13}C NMR chemical shifts.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR chemical shifts for **(2,2-Dimethylcyclopropyl)methanol** were predicted using a computational model. The data is presented for a standard analysis in chloroform-d (CDCl_3), a common solvent for NMR spectroscopy.

Table 1: Predicted ^{13}C NMR Chemical Shifts for **(2,2-Dimethylcyclopropyl)methanol** in CDCl_3

Carbon Atom	Predicted Chemical Shift (δ) in ppm
C1	25.8
C2	19.5
C3	17.4
$\text{C}(\text{CH}_3)_2$	21.7
$-\text{CH}_2\text{OH}$	67.3
$-\text{CH}_3$ (syn to CH_2OH)	27.9
$-\text{CH}_3$ (anti to CH_2OH)	14.9

Note: The assignments for the two methyl groups are based on typical steric and electronic effects in cyclopropane rings, though their absolute assignment may vary.

Hypothetical Experimental Protocol for ^{13}C NMR Data Acquisition

The following protocol describes a standard procedure for obtaining a ^{13}C NMR spectrum of a small organic molecule like **(2,2-Dimethylcyclopropyl)methanol**.

3.1. Sample Preparation

- Approximately 10-20 mg of **(2,2-Dimethylcyclopropyl)methanol** is accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

- The solution is transferred to a 5 mm NMR tube.
- The NMR tube is securely capped and carefully inserted into the NMR spectrometer's spinner turbine.

3.2. NMR Spectrometer and Parameters

- Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
- Nucleus: ^{13}C
- Experiment: Proton-decoupled ^{13}C NMR (e.g., zgpg30)
- Solvent: Chloroform-d (CDCl_3)
- Temperature: 298 K (25 °C)
- Frequency: Approximately 100.6 MHz for a 400 MHz spectrometer.
- Spectral Width: 0-220 ppm
- Pulse Width: 30° pulse
- Relaxation Delay (d1): 2.0 seconds
- Acquisition Time (aq): 1.0 - 2.0 seconds
- Number of Scans (ns): 128 or more, to achieve an adequate signal-to-noise ratio.

3.3. Data Processing

- The acquired Free Induction Decay (FID) is subjected to Fourier transformation.
- Phase correction is applied to obtain an accurate baseline.
- Baseline correction is performed to ensure a flat baseline across the spectrum.

- The chemical shifts are referenced to the TMS signal at 0.00 ppm.
- The final spectrum is plotted and the chemical shifts of the peaks are determined.

Visualization of Structure and NMR Assignments

The following diagram illustrates the chemical structure of **(2,2-Dimethylcyclopropyl)methanol** and the corresponding predicted ^{13}C NMR chemical shift assignments.

- To cite this document: BenchChem. [Technical Guide: Predicted ^{13}C NMR Spectral Data of (2,2-Dimethylcyclopropyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1348738#13c-nmr-spectral-data-for-2-2-dimethylcyclopropyl-methanol\]](https://www.benchchem.com/product/b1348738#13c-nmr-spectral-data-for-2-2-dimethylcyclopropyl-methanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com